molecular formula C7H14O B12087623 (R,E)-2-methylhex-4-en-1-ol

(R,E)-2-methylhex-4-en-1-ol

Cat. No.: B12087623
M. Wt: 114.19 g/mol
InChI Key: YQFHGAAWKWUCGM-KGGZQZJCSA-N
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Description

(R,E)-2-methylhex-4-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral molecule with a double bond and a hydroxyl group, making it an interesting subject for various chemical studies and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-2-methylhex-4-en-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of (E)-2-methylhex-4-enal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(R,E)-2-methylhex-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to yield the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 2-methylhex-4-enal or 2-methylhex-4-enone.

    Reduction: 2-methylhexanol.

    Substitution: 2-methylhex-4-enyl chloride or bromide.

Scientific Research Applications

(R,E)-2-methylhex-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (R,E)-2-methylhex-4-en-1-ol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-methylhexanol: A saturated alcohol with similar molecular weight but lacking the double bond.

    2-methylhex-4-enal: An aldehyde with a similar structure but different functional group.

    2-methylhex-4-enone: A ketone with a similar structure but different functional group.

Uniqueness

(R,E)-2-methylhex-4-en-1-ol is unique due to its combination of a chiral center, a double bond, and a hydroxyl group. This combination imparts distinct reactivity and potential for stereoselective synthesis, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E,2R)-2-methylhex-4-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-/m1/s1

InChI Key

YQFHGAAWKWUCGM-KGGZQZJCSA-N

Isomeric SMILES

C/C=C/C[C@@H](C)CO

Canonical SMILES

CC=CCC(C)CO

Origin of Product

United States

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